![molecular formula C19H18N2O3S B2696686 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 307545-55-7](/img/structure/B2696686.png)
3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of similar benzamide compounds often starts from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamide compounds is typically analyzed using spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods provide detailed information about the molecular structure and the types of bonds present in the compound.Chemical Reactions Analysis
Benzamide compounds exhibit various chemical reactions, including total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide compounds can be determined using various methods. For example, the melting point, boiling point, density, molecular formula, and molecular weight can be determined .科学的研究の応用
Synthesis and Characterization
3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is involved in various synthesis and characterization studies. For instance, Talupur et al. (2021) explored the synthesis of tetrazol-thiophene-carboxamides, which involved the use of 3,4-dimethoxybenzaldehyde as a key intermediate. These compounds were characterized using IR, NMR, and Mass spectroscopy (Talupur, Satheesh, & Chandrasekhar, 2021).
Anticancer Properties
In the field of oncology, derivatives of this compound have been evaluated for their anticancer activity. Ravinaik et al. (2021) synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and tested their efficacy against various cancer cell lines, finding some derivatives to exhibit significant anticancer activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Evaluation
Compounds derived from this compound have also been assessed for antimicrobial properties. For example, Spoorthy et al. (2021) synthesized and evaluated ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, including derivatives of 3,4-dimethoxybenzaldehyde, for their antimicrobial activity (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Biological Evaluation and Docking Studies
Biological evaluation and molecular docking studies are crucial in understanding the potential of these compounds in various biological applications. For instance, Tiwari et al. (2017) conducted a study on benzamide derivatives, assessing their anticancer activity and performing molecular docking studies to predict their mechanism of action (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
作用機序
Safety and Hazards
As with any chemical compound, safety and hazards need to be considered when handling benzamide compounds. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
将来の方向性
特性
IUPAC Name |
3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-4-6-13(7-5-12)15-11-25-19(20-15)21-18(22)14-8-9-16(23-2)17(10-14)24-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRMBZZGUPSJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)
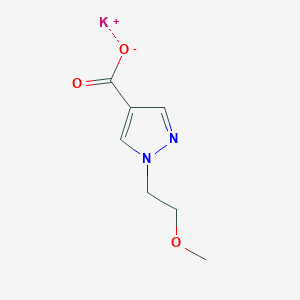
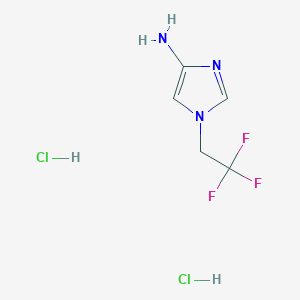
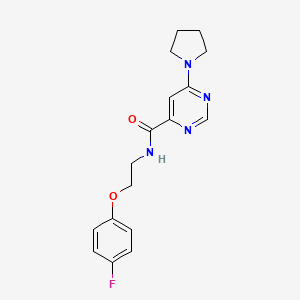
methanone](/img/structure/B2696607.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)

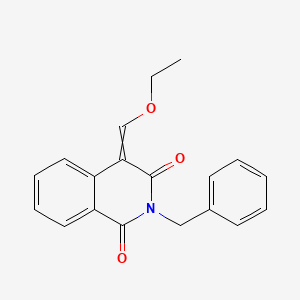
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)
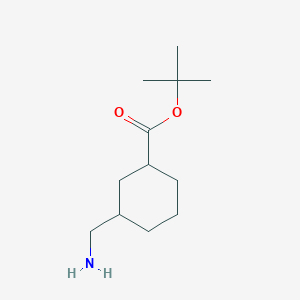
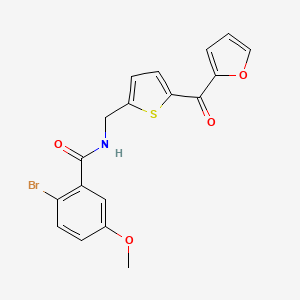

![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)
![3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696626.png)
